Norzimelidine dihydrochloride
Description
Historical Context of Serotonergic Modulators and Norzimelidine's Role
The journey to understand and therapeutically target the serotonin (B10506) system in the brain has been a central theme in neuroscience. Serotonergic modulators, drugs that influence the action of the neurotransmitter serotonin, have revolutionized the treatment of various psychiatric disorders. wikipedia.orgwikipedia.org Norzimelidine's story is deeply embedded in this historical context, marking a pivotal moment in the transition towards more selective and targeted antidepressant therapies.
The development of antidepressants began in the 1950s with the discovery of monoamine oxidase inhibitors (MAOIs) and tricyclic antidepressants (TCAs). wikipedia.org These early drugs, while effective for some, were limited by their non-selective action, which led to a host of undesirable side effects. wikipedia.org The monoamine hypothesis, which posited that depression was caused by a deficiency of monoamine neurotransmitters like serotonin and norepinephrine (B1679862), drove the search for more specific drugs. nih.gov This led to the development of SSRIs, a class of drugs designed to selectively block the reuptake of serotonin, thereby increasing its availability in the synaptic cleft. wikipedia.orgnih.gov This targeted approach aimed to enhance therapeutic effects while minimizing the side effects associated with the broader actions of TCAs and MAOIs. britannica.commdpi.com The introduction of SSRIs in the 1980s marked a significant advancement in psychopharmacology, offering improved safety and tolerability. britannica.com
Zimelidine, developed in the late 1970s and early 1980s by Arvid Carlsson at the Swedish company Astra AB, was one of the very first SSRIs to be marketed. wikipedia.orgnih.gov It was synthesized from the antihistamine brompheniramine (B1210426) and was structurally different from the TCAs. wikipedia.org Zimelidine demonstrated selective inhibition of serotonin reuptake with minimal impact on norepinephrine. wikipedia.org First sold in 1982, it was seen as a major breakthrough, offering comparable efficacy to TCAs but with a much more favorable side effect profile, lacking the sedative and anticholinergic effects of the older drugs. wikipedia.orgthecarlatreport.com However, its time on the market was short-lived. Within a couple of years, rare instances of a serious neurological side effect, Guillain-Barré syndrome, were linked to the drug, leading to its withdrawal. wikipedia.orgnih.govcambridge.org Despite its withdrawal, zimelidine's development was a crucial step, serving as a template for the second generation of SSRIs that followed, including the widely successful fluoxetine (B1211875). wikipedia.orgwikipedia.org
In the body, zimelidine is demethylated to form its primary active metabolite, norzimelidine. nih.govjneurosci.org Research has shown that norzimelidine is an even more potent inhibitor of serotonin reuptake than its parent compound. jneurosci.org In fact, it is believed that norzimelidine may be responsible for a significant portion of zimelidine's pharmacological activity. nih.gov Following the administration of zimelidine, norzimelidine predominates in the body, with a ratio of approximately 3 to 1 over the parent compound. researchgate.net This has made norzimelidine, in its dihydrochloride (B599025) salt form, a compound of great interest in preclinical studies. nih.gov Even after zimelidine was removed from clinical use, norzimelidine continued to be a valuable tool for researchers investigating the intricacies of the serotonin system and the mechanisms of antidepressant action. nih.govjneurosci.org
Zimelidine as a Precursor Compound and its Historical Significance
Significance of Norzimelidine Dihydrochloride in Preclinical Pharmacological Research
The importance of this compound in preclinical research cannot be overstated. Preclinical studies, which involve in vitro (test tube) and in vivo (animal) experiments, are fundamental to understanding the safety and efficacy of new chemical entities before they are tested in humans. nih.govscribd.comresearchgate.net Norzimelidine has been used extensively in such studies to explore the effects of selective serotonin reuptake inhibition.
For instance, research has utilized norzimelidine to investigate its effects on neurotransmitter uptake. While it is a potent inhibitor of serotonin uptake, studies have also revealed that norzimelidine can inhibit the uptake of noradrenaline in vivo, suggesting a broader, though weak, pharmacological profile than initially thought. nih.gov This dual action, even if the effect on noradrenaline is modest, has provided researchers with a tool to dissect the relative contributions of serotonin and norepinephrine systems to different physiological and behavioral effects.
Electrophysiological studies have also employed norzimelidine to understand the long-term effects of SSRIs on serotonergic neurotransmission. These studies have shown that acute administration of norzimelidine depresses the firing rate of serotonin neurons, likely due to increased serotonin at the autoreceptor. jneurosci.org However, long-term treatment leads to a normalization of this firing rate, suggesting an adaptive change in the serotonin system that may underlie the delayed therapeutic effect of SSRIs. jneurosci.org Such preclinical findings have been crucial in building our current understanding of how antidepressants work over time.
Below is a table summarizing key research findings related to Norzimelidine:
| Research Area | Key Finding | Implication in Preclinical Research |
| Neurotransmitter Uptake Inhibition | Norzimelidine is a potent inhibitor of serotonin reuptake and also exhibits weak inhibition of noradrenaline uptake in vivo. nih.gov | Allows for the study of the distinct and combined roles of serotonin and norepinephrine systems in various physiological and behavioral models. |
| Electrophysiology | Acute administration of norzimelidine decreases the firing rate of serotonin neurons, while chronic administration leads to a return to normal activity. jneurosci.org | Provides a model for understanding the neuroadaptive changes that may explain the delayed onset of the therapeutic effects of SSRIs. |
| Metabolite Activity | Norzimelidine is the more potent and predominant active metabolite of zimelidine. nih.govjneurosci.orgresearchgate.net | Highlights the importance of studying drug metabolites, as they can be the primary drivers of pharmacological effects. |
Structure
3D Structure of Parent
Properties
Molecular Formula |
C15H17BrCl2N2 |
|---|---|
Molecular Weight |
376.1 g/mol |
IUPAC Name |
(Z)-3-(4-bromophenyl)-N-methyl-3-pyridin-3-ylprop-2-en-1-amine;dihydrochloride |
InChI |
InChI=1S/C15H15BrN2.2ClH/c1-17-10-8-15(13-3-2-9-18-11-13)12-4-6-14(16)7-5-12;;/h2-9,11,17H,10H2,1H3;2*1H/b15-8-;; |
InChI Key |
AWSZVPGSCRNMRE-FVNMCKKKSA-N |
Isomeric SMILES |
CNC/C=C(/C1=CC=C(C=C1)Br)\C2=CN=CC=C2.Cl.Cl |
Canonical SMILES |
CNCC=C(C1=CC=C(C=C1)Br)C2=CN=CC=C2.Cl.Cl |
Synonyms |
3-(4-bromophenyl)-N-methyl-(3-pyiidyl)allylamine oxalate cholesterol-3-glucose CPP 199 norzimeldine norzimelidine norzimelidine dihydrochloride norzimelidine dihydrochloride, (Z)-isomer norzimelidine fumarate (1:1) norzimelidine maleate (1:1) norzimelidine monohydrochloride norzimelidine, (E)-isomer norzimelidine, (Z)-isome |
Origin of Product |
United States |
Molecular Mechanism of Action of Norzimelidine Dihydrochloride
Interaction with the Serotonin (B10506) Transporter (SERT)
Norzimelidine's principal mechanism of action is the blockade of the serotonin transporter (SERT), a protein crucial for regulating serotonin levels in the synaptic cleft. drugbank.comwikipedia.org By inhibiting SERT, norzimelidine effectively increases the concentration and duration of serotonin in the synapse, thereby enhancing serotonergic neurotransmission. drugbank.comwilliams.edu
Preferential Inhibition of 5-Hydroxytryptamine Uptake
Norzimelidine, along with its parent compound zimelidine, demonstrates a preferential and potent inhibition of 5-hydroxytryptamine (5-HT), or serotonin, uptake in neurons. nih.gov This inhibition has been observed in various regions of the central nervous system, including the cerebral cortex, hippocampus, striatum, and hypothalamus, affecting both ascending and descending serotonergic pathways. nih.gov This selective action on the 5-HT system is a defining characteristic of its pharmacological profile. nih.gov
Specificity and Potency of SERT Binding
The interaction of norzimelidine with the serotonin transporter is both specific and potent. Research has shown that norzimelidine binds with high affinity to SERT, effectively blocking the reuptake of serotonin. nih.govdrugbank.com This high affinity distinguishes it from many other psychoactive compounds and underlies its classification as a selective serotonin reuptake inhibitor.
Table 1: Comparative Binding Affinity of Norzimelidine and Other Antidepressants for Human SERT and NET This table is interactive. Click on the headers to sort the data.
| Compound | hSERT Ki (nM) | hNET Ki (nM) |
|---|---|---|
| Norzimelidine | Data not available in provided sources | Data not available in provided sources |
| S-Citalopram | 4 | 3,025 |
| R-Citalopram | 136 | 1,516 |
| R-Talopram | 2,752 | 3 |
| S-Talopram | 1,052 | 1,986 |
Ki (inhibition constant) values represent the concentration of the drug required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity. Data sourced from a study on the molecular determinants for selective recognition of antidepressants in the human serotonin and norepinephrine (B1679862) transporters. nih.gov
Characterization of SERT Binding Sites and Allosteric Modulation
The serotonin transporter possesses multiple binding sites that can be targeted by various ligands. nih.govnih.gov The primary binding site, often referred to as the orthosteric or S1 site, is where serotonin and many SSRIs bind to inhibit transport. nih.govnih.gov In addition to this primary site, evidence suggests the existence of a secondary, allosteric binding site (S2). nih.govcolab.ws
Allosteric modulators are substances that bind to a site on a receptor or transporter that is different from the primary (orthosteric) binding site. hypersomniafoundation.org This binding can indirectly influence the effects of the primary ligand, either by enhancing (positive allosteric modulation) or diminishing (negative allosteric modulation) its action. hypersomniafoundation.org In the context of SERT, compounds binding to the allosteric site can modulate the binding and/or transport of serotonin at the primary site. colab.ws Studies have shown that certain antidepressants can interact with this allosteric site. colab.ws While the precise interaction of norzimelidine with these distinct sites is a complex area of research, it is understood that its primary inhibitory effect stems from its action at the serotonin transporter.
Comparative Modulations of Other Neurotransmitter Systems
A key feature of norzimelidine's pharmacological profile is its selectivity for the serotonin system over other major neurotransmitter systems, such as those for noradrenaline and dopamine (B1211576). nih.gov
Effects on Noradrenaline (NA) Uptake
In contrast to its potent inhibition of serotonin reuptake, norzimelidine has a significantly weaker effect on the uptake of noradrenaline (norepinephrine). nih.gov This selectivity for the serotonin transporter over the norepinephrine transporter (NET) is a hallmark of the SSRI class of antidepressants. drugbank.com Studies have demonstrated that much higher concentrations of norzimelidine are required to inhibit noradrenaline uptake compared to serotonin uptake. nih.gov
Lack of Significant Interaction with Dopamine (DA) Uptake
Norzimelidine exhibits a negligible effect on the dopamine (DA) uptake system. nih.gov Research indicates that it does not significantly inhibit the dopamine transporter (DAT), further highlighting its selectivity for the serotonergic system. nih.gov This lack of interaction with the dopamine system contributes to its specific pharmacological profile and distinguishes it from other classes of antidepressants and psychostimulants that have significant effects on dopamine neurotransmission.
Absence of Monoamine Oxidase (MAO) Inhibitory Properties
Norzimelidine is devoid of monoamine oxidase (MAO) inhibitory properties. nih.govnih.gov Monoamine oxidases are enzymes responsible for the breakdown of monoamine neurotransmitters. mdpi.comwikipedia.org By not inhibiting MAO, Norzimelidine's mechanism is distinct from that of MAO inhibitors, a different class of antidepressants. nih.govwikipedia.org
Receptor Binding Profiles and Affinity Assessments
The specificity of Norzimelidine's action is further defined by its receptor binding profile, which shows a focused interaction with the serotonergic system and minimal affinity for other major receptor types.
Modulation of 5HT1A Autoreceptor Activity
Norzimelidine's interaction with the serotonergic system includes effects on 5-HT1A autoreceptors. scispace.comcapes.gov.br These presynaptic receptors play a crucial role in the negative feedback mechanism that regulates the synthesis and release of serotonin. wikipedia.orgjneuropsychiatry.org Electrophysiological studies in rats have investigated the effects of Norzimelidine on the serotonergic system, including its impact on single-cell activity mediated by 5-HT1A autoreceptors. scispace.comcapes.gov.br
Minimal Affinity for Histaminergic Receptors (H1, H2)
Norzimelidine exhibits a negligible affinity for histamine (B1213489) H1 and H2 receptors. nih.gov This is a significant point of differentiation from many tricyclic antidepressants, which often have notable antihistaminic activity. wikipedia.org The lack of interaction with these receptors suggests a lower potential for side effects commonly associated with histamine receptor blockade, such as sedation and weight gain. nih.gov
Negligible Interaction with Alpha- and Beta-Adrenergic Receptors
The compound has a negligible action on both alpha-1, alpha-2, and beta-adrenergic receptors. nih.gov Adrenergic receptors are the targets of catecholamines like norepinephrine and epinephrine (B1671497) and are involved in the "fight-or-flight" response. wikipedia.orgmdpi.com Norzimelidine's low affinity for these receptors further underscores its selective pharmacological profile. nih.gov
Limited Cholinergic Muscarinic Receptor Activity
Norzimelidine demonstrates a negligible effect on muscarinic cholinergic receptors. nih.gov These receptors are widely distributed and mediate the effects of acetylcholine (B1216132) in the parasympathetic nervous system and the central nervous system. bms.comwikipedia.org Unlike tricyclic antidepressants, which can cause anticholinergic side effects due to their affinity for these receptors, Norzimelidine's limited interaction suggests a more targeted mechanism of action. nih.govwikipedia.org
Receptor Affinity Profile of Norzimelidine
| Receptor Type | Affinity/Action | Reference |
|---|---|---|
| Monoamine Oxidase (MAO) | Devoid of inhibitory properties | nih.gov |
| 5HT1A Autoreceptor | Modulates activity | scispace.comcapes.gov.br |
| Histaminergic (H1, H2) | Minimal affinity | nih.gov |
| Alpha-Adrenergic | Negligible interaction | nih.gov |
| Beta-Adrenergic | Negligible interaction | nih.gov |
| Cholinergic Muscarinic | Limited activity | nih.gov |
Compound Names Mentioned in this Article
| Compound Name | |
|---|---|
| Norzimelidine dihydrochloride (B599025) | |
| Zimelidine | |
| Serotonin (5-hydroxytryptamine, 5-HT) | |
| Noradrenaline | |
| Acetylcholine | |
| Norepinephrine |
Preclinical Pharmacodynamic Investigations of Norzimelidine Dihydrochloride
In Vitro Pharmacological Characterization
Neuronal Monoamine Uptake Assays in Brain Tissue Slices (e.g., Rat and Human Cortical Tissue)
Norzimelidine has demonstrated a preferential inhibition of 5-hydroxytryptamine (5-HT, serotonin) uptake in neuronal tissue. nih.gov Studies using brain tissue slices from both rats and humans have been instrumental in characterizing this selectivity.
In vitro experiments on slices of human and rat cortical brain tissue revealed that norzimelidine inhibits the uptake of [3H]5-hydroxytryptamine. While it also affects [3H]noradrenaline uptake, its potency is notably higher for the serotonin (B10506) transporter. This selective action on the 5-HT system is a hallmark of its pharmacological identity.
Table 1: Inhibitory Effects of Norzimelidine on Monoamine Uptake in Rat and Human Cortical Tissue
| Species | Monoamine | Effect |
|---|---|---|
| Rat | 5-Hydroxytryptamine (5-HT) | Inhibition of uptake |
| Rat | Noradrenaline (NA) | Inhibition of uptake |
| Human | 5-Hydroxytryptamine (5-HT) | Inhibition of uptake |
| Human | Noradrenaline (NA) | Inhibition of uptake |
Receptor Binding Studies in Isolated Biological Systems
Receptor binding assays have been employed to determine the affinity of norzimelidine for various neurotransmitter receptors. These studies are critical for understanding the compound's potential for off-target effects.
Investigations have shown that norzimelidine has a negligible affinity for several key receptors, including histamine (B1213489) H1 and H2 receptors, noradrenergic alpha1- and alpha2-receptors, and beta-receptors. nih.gov Furthermore, unlike tricyclic antidepressants, it displays a minimal effect on muscarinic receptors. nih.gov Long-term treatment with its parent compound, zimelidine, which is metabolized to norzimelidine, did lead to a slight reduction in the number of beta-receptors in the brain and induced a new 5-HT receptor binding site with low affinity and a high number of binding sites, while decreasing the number of high-affinity 5-HT receptor binding sites. nih.gov The binding of [3H]norzimelidine has been specifically characterized in rat brain homogenates, confirming its interaction with serotonin uptake sites. nih.gov
Table 2: Receptor Binding Profile of Norzimelidine
| Receptor Type | Binding Affinity |
|---|---|
| 5-HT Transporter | High |
| Noradrenaline Transporter | Low |
| Histamine H1 & H2 | Negligible |
| Alpha1- & Alpha2-Adrenergic | Negligible |
| Beta-Adrenergic | Slight reduction with long-term treatment |
| Muscarinic | Negligible |
Cellular Electrophysiological Responses in Experimental Models
Electrophysiological studies have provided insights into the functional consequences of norzimelidine's interaction with neuronal systems. These experiments assess changes in the electrical activity of neurons in response to the compound.
Single-cell recording studies in rats have been conducted to evaluate the pre- and postsynaptic effects of norzimelidine on the serotonergic system. jneurosci.org Chronic administration of its parent compound, zimelidine, was found to enhance the efficacy of 5-HT neurotransmission in the hippocampus. jneurosci.org This enhancement is attributed to the blockade of 5-HT reuptake, as the responsiveness of postsynaptic neurons to direct application of 5-HT was not altered. jneurosci.org This suggests that the primary electrophysiological effect of norzimelidine is a presynaptic one, leading to an increased presence of serotonin in the synaptic cleft. jneurosci.org
In Vivo Neurochemical Effects in Animal Models
Impact on 5-Hydroxytryptamine Turnover and Metabolites (e.g., 5-HIAA)
The in vivo effects of norzimelidine on the serotonin system have been evaluated by measuring the turnover of 5-HT and the levels of its primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA).
Administration of zimelidine, which is converted to norzimelidine in the body, has been shown to markedly reduce 5-HT turnover in the rat brain at very low doses. nih.gov This reduction is a direct consequence of the blockade of 5-HT reuptake, which leads to an accumulation of serotonin in the synapse and a subsequent feedback inhibition of 5-HT synthesis and metabolism. Long-term treatment did not diminish this effect on 5-HT turnover. nih.gov The levels of 5-HIAA in the cerebrospinal fluid are often used as an index of central 5-HT turnover. nih.govdiva-portal.org
Modulation of Noradrenaline Turnover and Efflux
While norzimelidine is primarily a serotonin reuptake inhibitor, it also exhibits some activity at the noradrenaline transporter, which has been investigated in vivo.
Table 3: In Vivo Neurochemical Effects of Norzimelidine
| Neurotransmitter System | Parameter | Observed Effect | Animal Model |
|---|---|---|---|
| Serotonin (5-HT) | Turnover | Marked reduction | Rat |
| Serotonin (5-HT) | Metabolite (5-HIAA) | Reduction indicative of decreased turnover | Rat |
| Noradrenaline (NA) | Uptake | Weak inhibition | Mouse |
| Noradrenaline (NA) | Turnover | No significant reduction | Rat |
Regional Brain Effects on Neurotransmitter Systems (e.g., Cerebral Cortex, Hippocampus, Striatum, Hypothalamus, Spinal Cord)
Norzimelidine, the primary active metabolite of zimelidine, demonstrates a pronounced and selective inhibitory effect on the reuptake of 5-hydroxytryptamine (5-HT, or serotonin). This action is not localized to a single brain area but extends across various critical regions of the central nervous system. In vivo preclinical studies have shown that the parent compound, zimelidine, effectively blocks the 5-HT uptake mechanism in the cerebral cortex, hippocampus, striatum, hypothalamus, and spinal cord. nih.govhpcr.jp This widespread action indicates that norzimelidine influences both ascending and descending serotonergic pathways, which are integral to mood, cognition, and sensory processing. nih.gov The hippocampus, a region crucial for memory and mood regulation, has been a particular focus of study, with research indicating that long-term treatment enhances the efficacy of 5-HT neurotransmission in this area. jneurosci.org In contrast to its potent effects on the serotonin system, norzimelidine has a significantly weaker impact on noradrenaline (NA) uptake. nih.gov Studies have confirmed that even at high doses, its parent compound zimelidine does not reduce NA turnover, underscoring its selectivity for the serotonergic system. nih.gov
Electrophysiological Studies of Serotonergic Neurons in Animal Models
Electrophysiological investigations in animal models have been pivotal in elucidating the precise mechanisms by which norzimelidine modulates serotonergic neurotransmission at the neuronal level. These studies have primarily focused on the serotonergic neurons originating in the dorsal raphe nucleus, which is a major source of serotonin for the forebrain. nih.gov
Acute administration of norzimelidine elicits a significant and immediate response from the serotonergic neurons in the dorsal raphe nucleus. Consistent with its function as a potent 5-HT reuptake inhibitor, intravenous administration of norzimelidine rapidly depresses the firing rate of these neurons. researchgate.net This effect is attributed to an increased concentration of serotonin in the synaptic space surrounding the neuron's cell body and dendrites, leading to the activation of somatodendritic 5-HT1A autoreceptors which have an inhibitory function on neuronal firing. jneurosci.org
The potency of this acute effect has been quantified in preclinical models. The table below presents the median effective dose (ED50) required to produce a 50% depression in the firing rate of these neurons.
| Compound | ED50 (i.v. in rats) |
| Norzimelidine | 0.8 mg/kg |
| Zimelidine | 1.1 mg/kg |
| Data sourced from preclinical studies in Sprague-Dawley rats. researchgate.net |
While the acute effect of norzimelidine is a reduction in serotonergic neuronal activity, long-term administration leads to significant neuroadaptive changes. Over a period of sustained treatment (e.g., 14 days in rat models), the initial suppression of the firing rate of dorsal raphe 5-HT neurons gradually reverses. jneurosci.org After two weeks of treatment, both the number of spontaneously active 5-HT neurons and their mean firing rate return to the normal range observed in control animals. jneurosci.org
This normalization of firing activity occurs despite the continued presence of the drug and its ongoing inhibition of serotonin reuptake. The underlying mechanism for this recovery is the progressive desensitization of the 5-HT autoreceptors. jneurosci.org Due to prolonged exposure to elevated synaptic serotonin levels, these autoreceptors become less sensitive. This desensitization was demonstrated experimentally by assessing the neurons' responsiveness to the potent 5-HT agonist lysergic acid diethylamide (LSD); in long-term treated rats, the dose of LSD required to suppress neuronal firing was two- to three-fold higher than in control rats. jneurosci.org This sequence—initial firing rate reduction followed by autoreceptor desensitization and subsequent normalization of firing—is considered a critical process. It allows for enhanced serotonergic neurotransmission at postsynaptic sites, as normal neuronal firing is restored in the presence of continued reuptake blockade. jneurosci.org
Table: Summary of Electrophysiological Effects on Dorsal Raphe Neurons
| Administration | Neuronal Firing Rate | 5-HT Autoreceptor Sensitivity | Net Effect on Neurotransmission |
|---|---|---|---|
| Acute | Decreased | Unchanged | Reduced 5-HT release |
| Long-Term (14 days) | Normalized | Decreased (Desensitized) | Enhanced 5-HT release |
Responses of Dorsal Raphe Nucleus Neurons
Preclinical Behavioral Phenotyping in Animal Models (Mechanistic Focus)
Assessment of 5-HT-Mediated Behaviors in Rodent Models
In line with its potent effects on the 5-HT system, norzimelidine's parent compound, zimelidine, has been shown to enhance 5-HT-mediated behaviors in rodent models. nih.gov This behavioral potentiation is observed at doses that correlate with the inhibition of 5-HT uptake in the brain. nih.gov The serotonergic system is known to inhibit certain types of arousal and responses to stimuli. researchgate.net One preclinical test used to assess these effects is the acoustic startle response. In contrast to tricyclic antidepressants with significant noradrenergic activity which tend to depress the startle response, the serotonin reuptake inhibitor zimelidine was found to increase the acoustic startle response in rats. nih.gov This finding highlights a distinct behavioral profile consistent with its selective action on the serotonin system.
Exploration of Noradrenaline-Related Behaviors in Preclinical Settings
The preclinical behavioral profile of norzimelidine is notable for its minimal interaction with noradrenaline-related systems. Studies consistently show that norzimelidine and its parent compound are highly selective for the 5-HT transporter with a much lower affinity for the noradrenaline transporter. nih.govcapes.gov.br This selectivity is reflected in behavioral assessments. For instance, drugs that strongly inhibit noradrenaline reuptake, such as desipramine (B1205290) and amitriptyline, produce a depressive effect on the acoustic startle response in rats, an effect linked to their inhibitory actions on locus coeruleus neurons, the brain's primary source of norepinephrine (B1679862). nih.gov Zimelidine, lacking this potent noradrenergic action, does not produce this sedative-like effect on startle reactivity. nih.gov While long-term treatment with zimelidine was found to cause a slight reduction in the number of brain β-receptors, it failed to reduce noradrenaline turnover even at high doses, confirming its negligible functional impact on noradrenergic transmission and related behaviors. nih.gov
Preclinical Pharmacokinetic Characterization of Norzimelidine Dihydrochloride
Metabolic Pathways and Biotransformation from Zimelidine
Norzimelidine is an active metabolite of the first-generation selective serotonin (B10506) reuptake inhibitor (SSRI), zimelidine. The biotransformation of zimelidine into norzimelidine and other metabolites has been a subject of study in various preclinical species.
N-Demethylation as a Primary Route of Norzimelidine Formation
The principal metabolic pathway leading to the formation of norzimelidine from its parent compound, zimelidine, is N-demethylation. nih.govoup.com This process involves the removal of a methyl group from the tertiary amine of zimelidine. Studies in rat and dog have identified N-demethylation as a key route in the metabolism of zimelidine. nih.gov In fact, after administration of zimelidine, norzimelidine is a predominant circulating metabolite. researchgate.net Research using rat liver microsomes has further elucidated this pathway, indicating that the N-demethylation of zimelidine is a significant metabolic step. nih.gov
Other Oxidative and Deamination Pathways of the Parent Compound in Animal Systems
In addition to N-demethylation, zimelidine undergoes other metabolic transformations in animal systems. These include oxidations at both the aliphatic and aromatic nitrogen atoms and deamination of the aliphatic nitrogen. nih.gov In studies involving rats and dogs, the major urinary excretion products of zimelidine were identified as the N-oxide of zimelidine and the deamination product, 3-(4-bromophenyl)-3-(3-pyridyl)-acrylic acid, along with its N-oxide. nih.gov The formation of the tertiary amine N-oxide has been observed to be a major metabolic route in rat and hog liver microsomes, occurring at a significantly higher rate than the formation of norzimelidine. nih.gov This N-oxygenation process is dependent on the flavin-containing monooxygenase system. nih.gov Furthermore, monoamine oxidases (MAOs), located on the outer mitochondrial membrane, are known to catalyze the oxidative deamination of various biogenic amines and could potentially be involved in the metabolism of zimelidine. researchgate.netjneuropsychiatry.org
Absorption and Systemic Exposure in Preclinical Species (e.g., Rodents, Dogs)
Following oral administration of zimelidine, both the parent compound and its active metabolite, norzimelidine, are absorbed. In dogs, the anticataplectic effects of zimelidine are thought to be mediated through its active metabolite, norzimelidine, which has a longer half-life than the parent compound. oup.com Studies in dogs have shown that the maximal effects of norzimelidine appear more rapidly than those of zimelidine after administration. oup.com In healthy human volunteers, after a single oral dose of zimelidine, the mean plasma elimination half-life for zimelidine was approximately 8.4 hours, while for norzimelidine it was significantly longer at 19.4 hours. researchgate.netdrugbank.comwikidoc.org The steady-state concentration of norzimelidine is noted to be approximately three times that of zimelidine. researchgate.net
Distribution in Biological Systems
The distribution of norzimelidine throughout the body is a critical aspect of its pharmacokinetic profile, influencing its efficacy and potential for off-target effects.
Tissue Distribution Profiles (e.g., Brain, Liver, Bile, Urine) in Animal Models
Norzimelidine has been shown to distribute to various tissues in animal models. Studies in rats have demonstrated the presence of norzimelidine in the brain. nih.govnih.gov The distribution of drugs to different tissues is a complex process influenced by factors such as blood flow, tissue binding, and the physicochemical properties of the compound. Animal models are crucial for understanding these distribution patterns. For instance, tissue samples from various organs like the liver, spleen, kidney, heart, lung, and brain are often collected from rodents in preclinical studies to assess drug distribution. d-nb.info Methods for the quantitative determination of norzimelidine have been developed for various biological materials, including rat brain and urine. researchgate.net
Plasma Protein Binding Characteristics in Preclinical Species
The extent to which a drug binds to plasma proteins can significantly affect its distribution and availability to target sites. Norzimelidine, like many other drugs, binds to plasma proteins. The primary proteins involved in drug binding are albumin and alpha-1-acid glycoprotein (B1211001) (AAG). sygnaturediscovery.com While specific plasma protein binding data for norzimelidine across multiple preclinical species is not extensively detailed in the provided search results, it is a standard parameter evaluated in preclinical drug development. bioivt.com Generally, there can be interspecies differences in plasma protein binding, with compounds often showing slightly higher binding to human plasma proteins compared to those of rats, dogs, or mice. rsc.orgrsc.org The degree of plasma protein binding can influence the unbound, or free, fraction of the drug, which is generally considered to be the pharmacologically active portion. sygnaturediscovery.com
Elimination and Excretion Profiles in Animal Models
The elimination and excretion of a drug and its metabolites are critical aspects of its pharmacokinetic profile, determining its duration of action and potential for accumulation. In preclinical animal models, these processes are typically investigated through mass balance studies using radiolabeled compounds to trace the pathways of the substance through the body. The primary routes of excretion are via the kidneys into urine and via the liver into bile and subsequently feces. The balance between these routes can vary significantly between species.
While specific quantitative data on the excretion balance of Norzimelidine in preclinical species is not extensively detailed in the available literature, general principles of drug excretion observed in animal models can be considered. For many compounds, renal excretion is a major pathway. For instance, studies with other therapeutic agents have shown that in rats and dogs, urinary excretion can account for a significant portion of the administered dose. In one study with a novel antiviral agent, approximately 65% of the drug was recovered in the urine of rats and about 64% in dogs, indicating that renal clearance is the primary elimination route in these species biorxiv.org. In contrast, the same compound showed much lower urinary excretion in monkeys (17%) biorxiv.org.
Conversely, fecal excretion, which is primarily a result of biliary excretion of the drug or its metabolites, can also be a significant route of elimination, particularly for compounds with higher molecular weights or those that undergo extensive hepatic metabolism nih.gov. For example, studies on a different parenteral carbapenem (B1253116) antibiotic revealed that over 80% of the total radioactivity was recovered in the urine of both rats and monkeys. However, the composition of the urinary excreta differed, with rats excreting the parent drug and its major metabolite in roughly equal proportions, while in monkeys, the parent drug was the predominant component nih.gov. This highlights the species-specific nature of metabolic and excretory pathways.
Table 4.4.1: Illustrative Examples of Excretion Patterns of Different Compounds in Preclinical Animal Models This table presents data for other compounds to illustrate species differences in excretion and is not specific to Norzimelidine dihydrochloride (B599025) due to the lack of available data.
| Compound/Drug Class | Species | Primary Route of Excretion | Percentage of Dose Excreted | Reference |
|---|---|---|---|---|
| GS-441524 (Antiviral) | Rat | Urine | ~65% | biorxiv.org |
| Dog | Urine | ~64% | biorxiv.org | |
| Monkey | Urine | ~17% | biorxiv.org | |
| CS-023 (Carbapenem) | Rat | Urine (Parent + Metabolite) | >80% | nih.gov |
Half-Life Determination in Preclinical Pharmacokinetic Studies
The elimination half-life (t½) is a key pharmacokinetic parameter that represents the time it takes for the concentration of a drug in the plasma to decrease by half. It is a composite parameter influenced by both the clearance (CL) and the volume of distribution (Vd) of the compound. The half-life is crucial for determining the dosing interval and predicting the time to reach steady-state concentrations during multiple dosing regimens.
Preclinical studies in various animal models are essential to characterize the half-life of a new chemical entity and to understand potential species differences. These differences can arise from variations in metabolic enzyme activity and other physiological factors.
For Norzimelidine, a study in rats has reported a mean plasma half-life of 22.8 hours following both intravenous and oral administration researchgate.net. This relatively long half-life in rats suggests that the compound is cleared slowly in this species.
Table 4.5.1: Elimination Half-Life of Norzimelidine and Other Compounds in Preclinical Animal Models
| Compound | Species | Elimination Half-Life (t½) in hours | Reference |
|---|---|---|---|
| Norzimelidine | Rat | 22.8 | researchgate.net |
| Dog | Data not available | ||
| Monkey | Data not available | ||
| CS-023 (Carbapenem) | Rat | 0.16 | nih.gov |
| Dog | 0.75 | nih.gov | |
| Monkey | 1.4 | nih.gov | |
| RBx14255 (Ketolide) | Rat | 2.63 | ualberta.ca |
Chemical Synthesis and Structural Modifications of Norzimelidine Dihydrochloride
Synthetic Methodologies for Allied Chemical Structures
The construction of norzimelidine and its analogs hinges on the formation of the pyridylallylamine scaffold. This typically involves the strategic coupling of aryl and pyridyl moieties to a three-carbon chain containing a nitrogen atom.
The synthesis of the pyridylallylamine framework, the essential structural component of norzimelidine and its parent compound zimelidine, has been approached through several key methodologies. A prevalent strategy involves the use of palladium-catalyzed cross-coupling reactions, which are highly effective for forming the crucial carbon-carbon bond between the pyridine (B92270) ring and the allylic structure.
One notable method is the Suzuki-Miyaura cross-coupling reaction. rsc.orgacs.org This approach has been successfully employed in the synthesis of zimelidine, demonstrating its utility for creating the 3-aryl-3-pyridylpropenamine core. rsc.org A general sequence involves the coupling of a pyridylboronic acid with an appropriate vinyl halide or triflate bearing the bromo-substituted phenyl group and the latent amine function. rsc.orgresearchgate.net
Ashida et al. reported a stereocomplementary synthesis of zimelidine starting from β-ketoesters or α-formyl esters. rsc.org These starting materials are converted into (E)- or (Z)-stereo defined enol tosylates. A subsequent Suzuki coupling with (3-pyridyl)boronic acid installs the pyridine ring. The final steps involve reduction of the ester, conversion to a chloride, and reaction with dimethylamine (B145610) to yield zimelidine. rsc.org The synthesis of norzimelidine would follow a similar path, but utilizing a protected primary amine or a subsequent demethylation step.
Another key reaction for building the scaffold is the Wittig reaction or its variants, which can establish the central carbon-carbon double bond. This typically involves reacting a pyridyl-substituted phosphonium (B103445) ylide with a 4-bromobenzaldehyde (B125591) derivative (or vice versa) to form the stilbene-like core, which is then further elaborated to introduce the amino group.
The table below summarizes a key synthetic reaction for a related compound, zimelidine, which shares the same core scaffold as norzimelidine.
Table 1: Key Reaction in the Synthesis of Zimelidine via Suzuki Coupling
| Step | Reactants | Reagents/Conditions | Product | Reference |
|---|---|---|---|---|
| Suzuki Coupling | (Z)-enol tosylate derived from a β-ketoester, (3-Pyridyl)boronic acid | Pd(OAc)2/RuPhos (catalyst system) | (Z)-3-(4-bromophenyl)-3-(pyridin-3-yl)prop-2-enoate derivative | rsc.orgresearchgate.net |
| Functional Group Conversion | Ester product from coupling | 1. DIBAL-H (reduction) 2. SOCl₂ (chlorination) 3. aq. Dimethylamine (amination) | (Z)-Zimelidine | rsc.org |
This interactive table outlines a synthetic pathway to the zimelidine scaffold, adaptable for norzimelidine synthesis.
Achieving stereochemical control is crucial in modern drug synthesis. For pyridylallylamines, this involves controlling the geometry of the double bond (E/Z diastereomers) and, if applicable, the stereochemistry of any chiral centers. Norzimelidine itself is achiral, but its derivatives can contain stereocenters.
The geometric configuration of the double bond in zimelidine and norzimelidine is predominantly the (Z)-isomer, which is the more active form. Stereoselective synthesis of this isomer has been a focus of research. The work by Ashida et al. provides a powerful example of stereocomplementary synthesis, where either the (E)- or (Z)-isomer can be selectively prepared by choosing the appropriate enol tosylation conditions from a common α-formyl ester precursor. rsc.orgacs.org
For creating chiral analogs, enantioselective methods are paramount. While specific enantioselective syntheses for norzimelidine derivatives are not extensively detailed in the provided context, general strategies for synthesizing chiral amines and related heterocycles are well-established and applicable. For instance, rhodium-catalyzed asymmetric reductive Heck reactions have been used to synthesize enantioenriched 3-substituted piperidines from pyridine, showcasing a method for asymmetric functionalization of a pyridine ring. snnu.edu.cn This involves the partial reduction of pyridine, followed by an asymmetric carbometalation. snnu.edu.cn
Another relevant strategy is the combination of photoredox and enzymatic catalysis for the enantioselective synthesis of amines. rsc.org This dual catalytic system uses a water-soluble iridium photosensitizer to generate a reactive α-amino alkyl radical, which is then reduced. A monoamine oxidase enzyme selectively oxidizes one enantiomer back to the imine, allowing for a dynamic kinetic resolution to produce enantioenriched amines. rsc.org Such advanced catalytic systems could be adapted for the synthesis of chiral pyridylallylamine derivatives.
Table 2: Examples of Stereoselective Synthetic Strategies
| Strategy | Description | Application/Relevance | Key Features | Reference |
|---|---|---|---|---|
| Stereocomplementary Enol Tosylation | Selective formation of (E) or (Z)-enol tosylates from α-formyl esters using different base/reagent combinations (LiOH vs. TsCl-NMI-Et₃N). | Direct synthesis of (E)- and (Z)-isomers of zimelidine precursors. | High stereoretention in subsequent Suzuki-Miyaura coupling. | acs.org |
| Asymmetric Reductive Heck Reaction | Rhodium-catalyzed reaction of arylboronic acids with partially reduced pyridines (dihydropyridines). | Synthesis of enantioenriched 3-aryl piperidines from pyridine. | High yield and excellent enantioselectivity (e.g., 96% ee). | snnu.edu.cn |
| Photoredox/Enzymatic Catalysis | Concurrent photoredox reduction of an imine and enzymatic kinetic resolution of the resulting amine. | General method for light-driven asymmetric synthesis of amines. | High enantiomeric excess through dynamic kinetic resolution. | rsc.org |
This interactive table compares different stereoselective methods applicable to the synthesis of pyridylallylamine analogs.
Routes to the Core Pyridylallylamine Scaffold
Derivatization Strategies for Analog Development
Derivatization of the norzimelidine scaffold is a key strategy for developing new analogs with potentially improved properties or for creating tools for pharmacological research. nih.gov Modifications can be made to the phenyl ring, the pyridine ring, or the allylamine (B125299) side chain.
A common derivatization approach involves introducing different substituents onto the aromatic rings. For example, the bromo-substituent on the phenyl ring of norzimelidine is a synthetic handle that can be replaced with other groups via cross-coupling reactions. The preparation of radiohalogenated versions of norzimelidine for imaging studies exemplifies this. osti.gov Specifically, a trimethylstannyl precursor of norzimelidine was synthesized and then subjected to bromodemetallation to introduce radiobromine (⁷⁵Br/⁷⁷Br). osti.gov Similarly, radioiodinated analogs of zimelidine and norzimelidine have been prepared for evaluation as SPECT ligands for the serotonin (B10506) transporter. nih.gov
Another strategy is the modification of the amine group. Norzimelidine is a secondary amine, which can be alkylated to form tertiary amines or other functional groups. The parent compound, zimelidine, is the N,N-dimethyl derivative of norzimelidine. wikipedia.org
Structure-activity relationship studies on related aromatic propenamines have shown that modifications significantly impact biological activity. unam.mx For instance, changing the substitution pattern on the phenyl ring or replacing the 2-pyridyl group with a 3-pyridyl or 4-pyridyl group can dramatically alter receptor affinity. unam.mx
Table 3: Derivatization Approaches for Norzimelidine and Related Compounds
| Modification Site | Strategy | Example | Purpose | Reference |
|---|---|---|---|---|
| Phenyl Ring | Halogen Exchange | Synthesis of ⁷⁵Br/⁷⁷Br-nor-zimelidine from a trimethylstannyl precursor. | Development of radiotracers for brain imaging. | osti.gov |
| Phenyl Ring | Halogen Exchange | Synthesis of ¹²³I-nor-zimelidine via Cu(I)-assisted nucleophilic substitution. | Development of SPECT ligands for the serotonin transporter. | nih.gov |
| Amine Group | N-Alkylation | Conversion of norzimelidine (secondary amine) to zimelidine (tertiary N,N-dimethyl amine). | Modulation of pharmacological properties. | wikipedia.org |
| Pyridine Ring | Isomeric Substitution | Replacement of a 2-pyridyl group with a 3-pyridyl group in related compounds. | Altering receptor affinity and selectivity. | unam.mx |
This interactive table summarizes various strategies used to create analogs of norzimelidine.
Novel Synthetic Approaches to Enhance Yield or Purity of Precursor Compounds
One area of improvement is in the synthesis of pyridyl-containing precursors. An improved synthesis for β-(3-pyridyl)-DL-α-alanine, a potential building block, has been developed starting from 3-pyridinecarboxyaldehyde. nih.gov The process proceeds through an azlactone intermediate, which is hydrolyzed and then hydrogenated. nih.gov This route provides a more effective way to produce this key amino acid derivative.
Complexity-generating reactions that build molecular scaffolds in a few steps are also highly valuable. A unified approach using C-H arylation followed by cyclization has been developed to create diverse sp³-rich bridged scaffolds containing both a nitrogen atom and an aromatic ring. whiterose.ac.uk This strategy could be adapted to rapidly construct complex pyridylallylamine analogs from simple starting materials.
The development of novel catalytic systems is another frontier. For example, researchers have explored new methods for creating sequence-defined polymers by combining liquid-phase synthesis with molecular sieving, a technique termed "Nanostar Sieving". thechemicalengineer.com While applied to polymers, the principle of using advanced separation and iterative reaction cycles could inspire more efficient and precise syntheses of complex small molecules and their precursors. thechemicalengineer.com Similarly, the development of interfacial synthesis methods, where reactions are confined to a 2D plane (like an air-water interface), offers paramount control over the structure and morphology of the resulting materials and could be applied to precursor synthesis. mpg.de
Table 4: Innovative Synthetic Methods for Precursors
| Method/Strategy | Description | Potential Advantage for Norzimelidine Synthesis | Reference |
|---|---|---|---|
| Improved Amino Acid Synthesis | Synthesis of β-(3-pyridyl)-DL-α-alanine from 3-pyridinecarboxyaldehyde via an azlactone intermediate. | Provides a more efficient route to a key pyridyl-containing precursor. | nih.gov |
| Unified Scaffold Synthesis | Amine-directed C-H (het)arylation of cyclic amines followed by various cyclization reactions. | Rapid, diversity-oriented synthesis of complex polycyclic amine scaffolds from simple starting materials. | whiterose.ac.uk |
| Petasis Sequence Reactions | Multicomponent reactions of an amine, a boronic acid, and a carbonyl to form highly functionalized amines, which can undergo further transformations. | Efficient, one-pot assembly of complex amine-containing structures that could serve as precursors. | nih.gov |
| Interfacial Synthesis | Performing polymerization or synthesis at the interface between two phases (e.g., air-water). | High degree of control over structure and morphology of synthesized materials. | mpg.de |
This interactive table highlights novel approaches that could enhance the synthesis of precursors for norzimelidine and its analogs.
Structure Activity Relationships Sar of Norzimelidine Dihydrochloride and Analogues
Influence of Molecular Architecture on Serotonin (B10506) Reuptake Inhibition
The foundational structure of norzimelidine, a pyridylallylamine, is distinct from other antidepressant classes. wikipedia.org Its architecture, derived from the antihistamine brompheniramine (B1210426), provided a template for selective serotonin reuptake inhibition. Norzimelidine is the N-demethylated metabolite of zimelidine, and both compounds are potent inhibitors of serotonin (5-HT) uptake, with comparatively weak effects on noradrenaline (NA) uptake. nih.gov
The core structure consists of a (Z)-3-(4-bromophenyl)-3-(3-pyridyl)allylamine backbone. The geometric configuration of the molecule is crucial for its activity. The Z-isomer (where the bromophenyl and pyridyl groups are cis relative to the double bond) is the active configuration for serotonin reuptake inhibition. This stereoselectivity highlights the specific conformational requirements of the SERT binding site.
Key structural components influencing activity include:
The Allylamine (B125299) Side Chain: This flexible chain allows the basic nitrogen atom to position itself correctly for interaction with the transporter. The N-demethylation of zimelidine to form norzimelidine is a critical metabolic step, with norzimelidine also being a potent inhibitor. nih.govnih.gov
The Pyridyl Ring: The presence and position of the nitrogen atom in this aromatic ring are important for binding. Norzimelidine features a 3-pyridyl group.
The Phenyl Ring: This ring, substituted at the para-position, plays a significant role in modulating the potency and selectivity of the molecule.
Research on analogues has demonstrated that the specific arrangement of these three components is essential for high-affinity binding to SERT. unam.mx
Identification of Key Pharmacophoric Elements for SERT Interaction
A pharmacophore model describes the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific biological target. For norzimelidine and related compounds to bind to SERT, several key pharmacophoric features have been identified through SAR studies and computational modeling of the transporter.
The primary pharmacophoric elements for SERT inhibition, as exemplified by norzimelidine, include:
A Protonatable Amine: The terminal secondary amine of norzimelidine is positively charged at physiological pH. This cationic center is believed to form a crucial ionic bond with a conserved aspartate residue (Asp98 in human SERT) in the central binding site of the transporter. nih.govnih.gov This interaction is a common feature for most monoamine transporter inhibitors.
Two Aromatic Rings: Norzimelidine possesses a bromophenyl ring and a pyridyl ring. These hydrophobic groups engage in van der Waals, pi-pi stacking, and hydrophobic interactions with aromatic and aliphatic amino acid residues within the SERT binding pocket, such as Tyrosine (Tyr95) and Phenylalanine (Phe335). nih.govresearchgate.net
A Halogen Substituent: The bromine atom on the phenyl ring is a key feature. Halogen atoms are common in many SSRIs and are thought to contribute to binding affinity and selectivity for SERT over other monoamine transporters like the norepinephrine (B1679862) transporter (NET) and dopamine (B1211576) transporter (DAT). This is likely due to specific interactions within a halogen-binding pocket in SERT.
A Hydrogen Bond Acceptor: The nitrogen atom within the pyridyl ring can act as a hydrogen bond acceptor, forming interactions with residues in the binding site.
These elements must be held in a specific spatial orientation, dictated by the allyl backbone, to fit optimally into the central binding site of SERT, thereby blocking the reuptake of serotonin.
Impact of Substituent Modifications on Selectivity and Potency
Systematic modification of the norzimelidine structure has provided significant insight into the requirements for potent and selective SERT inhibition. A key study on zimelidine analogues explored the effect of changing the substituent at the para-position of the phenyl ring. nih.gov
The findings from these modifications can be summarized as follows:
Para-Substitution on the Phenyl Ring: This position is critical for activity. Replacing the bromine atom with other substituents has a marked effect on potency. Halogens such as chlorine (Cl) and iodine (I) tend to preserve high potency for 5-HT uptake inhibition in vivo. nih.gov In contrast, smaller groups like hydrogen (H) or a methyl (Me) group lead to a significant decrease in activity. This suggests that a relatively large, lipophilic, and electron-withdrawing group at this position is favorable for potent SERT inhibition. The in vitro effect on 5-HT uptake was found to be less sensitive to variations in the para-substituent compared to the in vivo results. nih.gov
Ortho-Substitution on the Phenyl Ring: Moving the substituent to the ortho-position was found to favor noradrenaline (NA) uptake inhibition over serotonin, highlighting how the substitution pattern can switch selectivity between monoamine transporters. nih.gov
N-substitution on the Allylamine: Norzimelidine is the secondary amine (N-demethylated) analogue of the tertiary amine zimelidine. Both compounds are highly active, indicating that the transporter can accommodate both secondary and tertiary amines, although their relative potencies and metabolic profiles differ. nih.govnih.gov Further increasing the bulk of the N-substituents, for instance by replacing the dimethylamino group with a pyrrolidino group, has been shown in related propenamine structures to increase potency. unam.mx
| Compound | Para-Substituent (X) | 5-HT Uptake Inhibition (In Vitro IC50, µM) | NA Uptake Inhibition (In Vitro IC50, µM) | In Vivo Potency (ED50, µmol/kg) |
|---|---|---|---|---|
| Zimelidine | -Br | 0.29 | 4.0 | 11 |
| Analogue 1 | -Cl | 0.28 | 3.8 | 12 |
| Analogue 2 | -I | 0.35 | 5.1 | 15 |
| Analogue 3 | -H | 0.45 | 7.2 | >100 |
| Analogue 4 | -CH3 | 0.58 | 4.5 | >100 |
| Analogue 5 | -CN | 0.25 | 6.5 | >100 |
Data in the table is based on findings reported for zimelidine analogues in the study by Högberg et al. (1981) and represents the general trends observed. nih.gov
Computational and In Silico Approaches to SAR Exploration
Computational chemistry and in silico modeling have become invaluable tools for understanding the SAR of SERT inhibitors. bohrium.com While high-resolution crystal structures of human SERT complexed with inhibitors are available, computational approaches like homology modeling and quantitative structure-activity relationship (QSAR) studies were historically crucial and continue to provide dynamic insights. nih.govnih.gov
Zimelidine has been included in several 3D-QSAR studies alongside other SSRIs and antidepressants to build predictive models of SERT affinity. researchgate.net These studies computationally align a series of molecules and correlate their structural properties (e.g., steric and electrostatic fields) with their biological activity. Such models help to visualize the favorable and unfavorable regions for interaction within the SERT binding site, guiding the design of new, more potent, or selective analogues. For example, these models reinforce the importance of a hydrophobic region to accommodate the phenyl ring and an electrostatic-positive region for the protonated amine. researchgate.net
Molecular docking simulations have been used to predict the binding pose of zimelidine and norzimelidine within the SERT active site. nih.gov These in silico experiments place the ligand into a 3D model of the protein, calculating the most likely binding orientation and estimating the binding energy. Docking studies of zimelidine into homology models of hSERT have shown that it occupies the central substrate binding site (S1 site), consistent with its role as a competitive inhibitor. nih.govnih.gov The bromophenyl ring is often positioned in a hydrophobic pocket, while the protonated amine forms the critical salt bridge with Asp98. The pyridyl ring is oriented towards another part of the cavity, where it can form additional interactions. These computational models provide a structural hypothesis for the experimental SAR data, explaining why certain modifications enhance or diminish activity.
Advanced Analytical and Methodological Approaches for Norzimelidine Dihydrochloride Research
Chromatographic Techniques for Quantification in Biological Matrices (e.g., Gas-Liquid Chromatography)
Accurate quantification of norzimelidine and its parent compound, zimelidine, in complex biological matrices such as plasma, urine, and brain tissue is crucial for pharmacokinetic studies. tandfonline.comresearchgate.net Various chromatographic methods have been developed for this purpose, with gas-liquid chromatography (GLC) and high-performance liquid chromatography (HPLC) being prominent. tandfonline.comresearchgate.net
A specific and sensitive GLC method utilizes an internal standard, such as loxapine, for accurate quantification. researchgate.net This method is capable of detecting norzimelidine concentrations as low as 5 ng/ml in plasma. researchgate.net HPLC methods, particularly those employing ion-pair straight-phase chromatography, have also proven effective. tandfonline.com These techniques can achieve detection limits of approximately 150 pg/ml, which can be further enhanced by using larger sample volumes. tandfonline.com The precision of these HPLC methods is high, with coefficients of variation (CV) ranging from 2% to 7% for concentrations between 5 and 100 ng/ml. tandfonline.com
Sample preparation is a critical step in ensuring the accuracy of chromatographic analysis. tandfonline.commdpi.com Liquid-liquid extraction is a commonly employed technique to isolate norzimelidine and zimelidine from biological samples. tandfonline.com The choice of extraction solvent and pH are optimized to maximize recovery and minimize interference from other substances in the matrix. tandfonline.com
Table 1: Chromatographic Methods for Norzimelidine Quantification
| Technique | Biological Matrix | Detection Limit | Precision (CV%) | Internal Standard | Source |
|---|---|---|---|---|---|
| Gas-Liquid Chromatography (GLC) | Plasma | 5 ng/ml | Not Specified | Loxapine | researchgate.net |
| High-Performance Liquid Chromatography (HPLC) | Plasma, Whole Blood, Urine, Rat Brain | ~150 pg/ml | 2-7% (at 5-100 ng/ml) | Chlorpheniramine or E-isomer of norzimelidine | tandfonline.com |
Spectroscopic Methods for Structural Elucidation of Metabolites and Analogues
The identification and structural characterization of norzimelidine's metabolites and synthetic analogues are essential for a comprehensive understanding of its pharmacology. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are powerful analytical tools for this purpose. d-nb.infohyphadiscovery.com
When coupled with chromatographic separation techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS), mass spectrometry provides detailed information about the molecular weight and fragmentation patterns of metabolites. tandfonline.comd-nb.info This data is instrumental in deducing the chemical structures of these compounds. d-nb.info For instance, GC-MS analysis has been used to identify primary amine metabolites of zimelidine after their isolation via HPLC. tandfonline.com
NMR spectroscopy offers even more detailed structural information, enabling the complete elucidation of molecular architecture. hyphadiscovery.comnih.gov Advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC), can reveal through-bond and through-space correlations between atoms, providing unambiguous structural assignments. hyphadiscovery.com While NMR typically requires a purified sample in sufficient quantity, modern high-field instruments with cryogenic probes have significantly enhanced sensitivity, allowing for the analysis of smaller amounts of material. hyphadiscovery.comnih.gov
Table 2: Spectroscopic Techniques in Norzimelidine Research
| Technique | Application | Key Information Provided | Source |
|---|---|---|---|
| Mass Spectrometry (MS) | Metabolite and analogue identification | Molecular weight and fragmentation patterns | tandfonline.comd-nb.info |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive structural elucidation | Detailed atomic connectivity and spatial relationships | hyphadiscovery.comnih.gov |
Radioligand Binding Assays for Receptor and Transporter Characterization
Radioligand binding assays are fundamental in determining the affinity and selectivity of norzimelidine for its molecular targets, primarily the serotonin (B10506) transporter (SERT). nih.gov These assays utilize a radiolabeled ligand that binds specifically to the target of interest. nih.govrevvity.com By measuring the displacement of the radioligand by increasing concentrations of norzimelidine, its binding affinity (Ki) can be determined. revvity.com
Studies have shown that both zimelidine and norzimelidine are potent inhibitors of serotonin uptake, with a much lower affinity for the noradrenaline transporter. nih.gov Radioligand binding assays have confirmed that norzimelidine has a negligible effect on various other receptors, including histamine (B1213489) H1 and H2 receptors, noradrenergic alpha-1 and alpha-2 receptors, beta-receptors, and muscarinic receptors. nih.gov This high selectivity for the serotonin transporter is a defining characteristic of norzimelidine's pharmacological profile. nih.gov
Table 3: Receptor and Transporter Binding Profile of Norzimelidine
| Target | Binding Affinity/Effect | Source |
|---|---|---|
| Serotonin Transporter (SERT) | Potent Inhibition | nih.gov |
| Noradrenaline Transporter | Much less effect than on SERT | nih.gov |
| Histamine H1 and H2 Receptors | Negligible action | nih.gov |
| Noradrenergic α1- and α2-Receptors | Negligible action | nih.gov |
| β-Receptors | Negligible action | nih.gov |
| Muscarinic Receptors | Negligible action | nih.gov |
In Vivo Microdialysis for Neurotransmitter Efflux Monitoring
In vivo microdialysis is a powerful technique used to measure the extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals. nih.govamuzainc.com This method involves implanting a small, semi-permeable probe into the brain area of interest. akdeniz.edu.tr The probe is continuously perfused with a physiological solution, and neurotransmitters from the extracellular fluid diffuse across the membrane into the perfusate, which is then collected and analyzed. amuzainc.comakdeniz.edu.tr
Studies utilizing in vivo microdialysis have demonstrated that acute administration of zimelidine and norzimelidine leads to an increase in extracellular serotonin levels. scispace.com This is consistent with their known mechanism of action as serotonin reuptake inhibitors. nih.gov By blocking the serotonin transporter, these compounds increase the availability of serotonin in the synapse. The technique allows for the real-time monitoring of these neurochemical changes in response to drug administration, providing valuable insights into the pharmacodynamics of norzimelidine in the living brain. nih.gov
Electrophysiological Recording Techniques for Neuronal Activity Assessment in Preclinical Models
Electrophysiological techniques are employed to directly assess the effects of norzimelidine on the electrical activity of neurons. jneurosci.orgkarger.com These methods, which include single-cell recordings and patch-clamp techniques, allow researchers to measure changes in neuronal firing rates and postsynaptic potentials in response to drug application. jneurosci.orgnih.gov
Table 4: Summary of Electrophysiological Findings for Norzimelidine
| Neuronal Population | Acute Effect | Chronic Effect | Source |
|---|---|---|---|
| Serotonin Neurons (Dorsal Raphe) | Decreased firing rate | Return to normal firing rate | jneurosci.orgkarger.com |
| Hippocampal Pyramidal Cells (Postsynaptic) | Not specified | Enhanced response to serotonin stimulation | jneurosci.org |
Comparative Preclinical Pharmacology and Neurochemical Profiling
Differentiation from Tricyclic Antidepressants (TCAs) in Preclinical Models
Norzimelidine's mechanism of action and neurochemical effects diverge significantly from those of classical tricyclic antidepressants (TCAs). Structurally, as a pyridylallylamine derivative, it is distinct from the three-ring structure of TCAs like imipramine (B1671792) and desipramine (B1205290) wikipedia.org. This structural difference underlies their distinct pharmacological profiles.
The primary point of differentiation lies in their selectivity for monoamine transporters. Preclinical studies using brain slices demonstrated that while TCAs such as desipramine exhibit considerable selectivity for inhibiting noradrenaline (norepinephrine) reuptake, norzimelidine is highly selective for the serotonin (B10506) (5-hydroxytryptamine, 5-HT) transporter capes.gov.brwikipedia.org. While norzimelidine does possess a weak inhibitory effect on noradrenaline uptake in vitro, its primary and most potent action is on the 5-HT system nih.gov.
Furthermore, their effects on neurotransmission at a systems level are different. Chronic administration of TCAs has been shown to induce a postsynaptic sensitization of forebrain neurons to 5-HT. In contrast, electrophysiological studies in rats with zimelidine, which is rapidly metabolized to norzimelidine, showed that it enhances serotonergic neurotransmission via a presynaptic mechanism—the blockade of 5-HT reuptake—without altering the responsiveness of postsynaptic hippocampal pyramidal cells to direct application of 5-HT jneurosci.org. This indicates that unlike TCAs, norzimelidine does not produce postsynaptic receptor supersensitivity jneurosci.org. Additionally, many TCAs are associated with significant anticholinergic effects, a property notably absent with zimelidine and norzimelidine wikipedia.orgnih.gov.
Comparison with Other Selective Serotonin Reuptake Inhibitors (SSRIs)
As a principal active metabolite of one of the first marketed SSRIs, norzimelidine's profile is often compared to other drugs in its class wikipedia.org.
Norzimelidine is a potent inhibitor of 5-HT reuptake, even more so than its parent compound, zimelidine jneurosci.org. Its selectivity for the serotonin transporter (SERT) over the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT) is a defining feature, though it is not entirely devoid of activity at NET. In vitro studies have confirmed a weak but potentially pharmacologically relevant inhibition of noradrenaline uptake nih.gov.
Comparative studies in rat and human brain tissue highlight these properties. When tested alongside other antidepressants, norzimelidine, much like fluoxetine (B1211875) and fluvoxamine, displayed a marked preference for inhibiting 5-HT uptake over noradrenaline uptake. This contrasts sharply with the TCA desipramine, which is NET-selective, and places norzimelidine firmly within the SSRI class based on its transporter affinity capes.gov.br. However, the degree of selectivity can vary among SSRIs. For instance, citalopram (B1669093) is known for its very high selectivity for SERT with negligible effects on NET ucl.ac.uk, potentially making it more selective than norzimelidine, which retains some weak NET inhibition nih.gov.
Table 1: Comparative Monoamine Transporter Selectivity This table summarizes the primary transporter targets for Norzimelidine compared to a TCA and other SSRIs based on preclinical findings.
| Compound | Class | Primary Transporter Target | Secondary/Weak Target | Source(s) |
| Norzimelidine | SSRI (metabolite) | SERT (Serotonin) | NET (Norepinephrine) | capes.gov.brnih.govjneurosci.org |
| Desipramine | TCA | NET (Norepinephrine) | - | capes.gov.br |
| Fluoxetine | SSRI | SERT (Serotonin) | - | capes.gov.br |
| Fluvoxamine | SSRI | SERT (Serotonin) | - | capes.gov.br |
| Citalopram | SSRI | SERT (Serotonin) | Negligible | ucl.ac.uk |
In animal models, norzimelidine induces neurochemical changes consistent with its profile as a potent 5-HT reuptake inhibitor. Single-cell recording studies in the rat brain have investigated the electrophysiological consequences of zimelidine and norzimelidine administration on the serotonergic system capes.gov.br. Administration of zimelidine leads to an enhanced response of hippocampal pyramidal neurons to the electrical stimulation of the ascending 5-HT pathway, an effect attributed to the reuptake blocking properties of its active metabolite, norzimelidine jneurosci.org.
In vivo microdialysis, a technique for measuring neurotransmitter levels in specific brain regions of freely moving animals, has been used to study the effects of various SSRIs nih.govsygnaturediscovery.com. Studies with SSRIs like fluoxetine and citalopram have shown that they can increase extracellular levels of not only serotonin but also noradrenaline in certain brain areas, such as the cortex ucl.ac.uk. The fluoxetine-induced increase in noradrenaline efflux appears to be mediated by its action on noradrenergic neurons, an effect not observed with citalopram ucl.ac.uk. Given norzimelidine's weak affinity for NET, its neurochemical response profile might involve subtle modulation of the noradrenergic system, distinguishing it from highly selective SSRIs like citalopram nih.gov. Furthermore, sustained administration of SSRIs can lead to adaptive changes in other neurotransmitter systems, such as a progressive decrease in the firing activity of noradrenergic neurons in the locus coeruleus oup.com.
Selectivity Profiles for Monoamine Transporters
Interspecies Variability in Neurochemical and Pharmacokinetic Responses (e.g., Rat vs. Human Tissue)
The translation of preclinical findings from animal models to humans is a critical aspect of drug development, requiring an understanding of interspecies differences.
Research directly comparing the effects of norzimelidine in rat and human brain tissue has been conducted. A key study evaluated the inhibition of [³H]noradrenaline and [³H]5-hydroxytryptamine uptake by norzimelidine and other antidepressants in cortical slices from both human post-mortem tissue and rat brains. The results showed that norzimelidine maintained its selectivity for 5-HT uptake in both species capes.gov.br. This finding lends support to the use of the rat as a valid preclinical model for studying the primary neurochemical actions of norzimelidine capes.gov.br. Broader studies comparing antidepressant binding affinities have found high correlations between rat and human transporters for both SERT and NET, further validating the cross-species relevance of rat models drugbank.com.
Table 2: Summary of Interspecies Comparison for Norzimelidine This table outlines key comparative findings between rat and human studies.
| Parameter | Rat | Human | Key Finding | Source(s) |
| Neurochemical Action | Selective inhibition of 5-HT uptake in neocortical slices. | Selective inhibition of 5-HT uptake in post-mortem neocortical slices. | The primary mechanism of action (SERT inhibition) is consistent across species. | capes.gov.br |
| Transporter Binding Affinity | High correlation with human transporter binding affinity for SERT and NET. | High correlation with rat transporter binding affinity for SERT and NET. | Supports the predictive validity of the rat model for transporter interactions. | drugbank.com |
| Pharmacokinetics | Generally higher drug elimination rates compared to humans. | Longer elimination half-life (approx. 19.4h). Protein binding influenced by α1-acid glycoprotein (B1211001). | Significant differences in drug elimination and protein binding exist. | wikipedia.orgprobes-drugs.orgnih.govnih.gov |
Theoretical Implications and Future Directions in Norzimelidine Dihydrochloride Research
Elucidation of Remaining Molecular and Cellular Mechanisms
Further investigation into the precise molecular and cellular actions of norzimelidine is crucial for a comprehensive understanding of its effects.
Detailed Structural Biology of SERT-Norzimelidine Complexes
A key area of future research lies in the detailed structural analysis of the serotonin (B10506) transporter (SERT) when bound to norzimelidine. Techniques such as X-ray crystallography and cryo-electron microscopy can provide high-resolution structures of this complex. elifesciences.orgnih.govembo.org Such studies would illuminate the specific amino acid residues within the SERT binding pocket that interact with norzimelidine, the conformational changes induced in the transporter upon binding, and the molecular basis for its selectivity and inhibitory action. elifesciences.org Understanding these structural details is fundamental to explaining how norzimelidine blocks serotonin reuptake at a molecular level.
Long-Term Adaptive Changes in Neurotransmitter Systems Mediated by the Compound
Chronic administration of substances that alter neurotransmitter levels can lead to adaptive changes in the brain. karger.comnih.gov Future research should focus on the long-term effects of norzimelidine on various neurotransmitter systems. This includes investigating potential alterations in the expression and sensitivity of serotonin receptors, as well as compensatory changes in other systems like the dopamine (B1211576) and norepinephrine (B1679862) pathways. rightpathcounselingli.comnih.gov Such studies are critical for understanding the full spectrum of neurobiological changes that may result from sustained exposure to the compound.
Development of Advanced Preclinical Models for Mechanistic Studies
To delve deeper into the mechanistic actions of norzimelidine, the development of more sophisticated preclinical models is essential. dovepress.comdiabinnov.com This could involve the use of genetically engineered mouse models that allow for the study of specific aspects of serotonergic signaling. dovepress.com Furthermore, advanced in vitro models, such as 3D brain organoids or co-culture systems of different neuronal cell types, could provide a more nuanced understanding of the compound's effects on neural circuits and cellular interactions. dovepress.com
Designing Next-Generation Serotonergic Probes Based on Norzimelidine Scaffolds
The chemical structure of norzimelidine can serve as a valuable scaffold for the design of new research tools. nih.gov By modifying the norzimelidine molecule, it may be possible to create novel serotonergic probes with enhanced properties, such as higher affinity, greater selectivity, or the inclusion of fluorescent tags for imaging studies. These next-generation probes would be instrumental in further dissecting the intricacies of the serotonin system.
Computational Modeling and Predictive Pharmacology for Analog Development
Computational approaches are increasingly important in drug discovery and development. numberanalytics.comnih.govmdpi.com Molecular modeling techniques can be used to simulate the interaction of norzimelidine and its potential analogs with SERT and other targets. nih.govdiva-portal.org These in silico models can predict the binding affinity and potential activity of new compounds, thereby guiding the synthesis of novel analogs with desired pharmacological properties. diva-portal.orgnih.gov This predictive pharmacology approach can accelerate the development of new molecules based on the norzimelidine scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
